Potassium 4-vinylphenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(4-ethenylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h2-6H,1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYWVVIZWIBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635464 | |
| Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705254-32-6 | |
| Record name | Potassium (4-ethenylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 705254-32-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of Potassium 4-vinylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as a superior class of reagents, particularly for palladium-catalyzed cross-coupling reactions. Their increasing adoption stems from their remarkable stability to air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[1] This inherent stability allows for indefinite storage and simplifies handling procedures, making them highly attractive for a wide range of synthetic applications, including in complex molecule synthesis and drug discovery.[2] Among these valuable reagents, Potassium 4-vinylphenyltrifluoroborate stands out as a versatile building block, offering a readily accessible vinylphenyl moiety for the construction of styrenic compounds, which are pivotal structural motifs in numerous pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering both theoretical understanding and practical, field-proven protocols.
Synthesis of this compound: A Detailed Protocol
The synthesis of potassium organotrifluoroborates is generally achieved through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by quenching with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3] This approach can be effectively adapted for the preparation of this compound, starting from the readily available 4-bromostyrene.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromostyrene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous Diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous potassium hydrogen fluoride (KHF₂)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromostyrene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-bromostyrene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction begins (as evidenced by a color change and gentle refluxing), add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the 4-vinylphenylmagnesium bromide Grignard reagent.
-
-
Boration Reaction:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Formation and Isolation of the Trifluoroborate Salt:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
To the vigorously stirred biphasic mixture, add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).
-
Continue stirring at room temperature for 1-2 hours. A white precipitate of this compound will form.
-
Collect the white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.
-
The crude product can be purified by recrystallization from hot acetone by the addition of diethyl ether to induce precipitation.
-
Dry the purified white solid under vacuum to yield this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.
-
Low-Temperature Boration: The addition of the trialkyl borate at low temperatures (-78 °C) is crucial to control the reactivity of the Grignard reagent and prevent over-addition to the boron center, which would lead to the formation of undesired borate complexes.
-
Use of KHF₂: Potassium hydrogen fluoride serves as the fluoride source and facilitates the conversion of the intermediate boronic acid or boronate ester to the stable trifluoroborate salt. The use of a saturated solution ensures a sufficient concentration of fluoride ions to drive the reaction to completion.
Physicochemical and Spectroscopic Properties
This compound is a white, crystalline solid that exhibits the characteristic stability of organotrifluoroborates. It is generally stable to air and moisture at room temperature, allowing for convenient storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₇BF₃K | - |
| Molecular Weight | 210.04 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 269-274 °C | [4] |
| Solubility | Soluble in polar organic solvents such as acetone, methanol, and DMF. Slightly soluble in THF and water. | [5][6] |
| Stability | Air and moisture stable at room temperature. | [1] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons of the phenyl ring (in the range of 7.0-8.0 ppm). The coupling patterns will be indicative of the para-substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the vinyl carbons and the aromatic carbons. The carbon atom directly bonded to the boron atom is expected to appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for organotrifluoroborates. A single, sharp resonance is expected for the three equivalent fluorine atoms of the BF₃⁻ group, typically appearing in the range of -130 to -145 ppm.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom in the trifluoroborate salt.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most powerful application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a carbon-carbon bond between the vinylphenyl group of the trifluoroborate and an aryl or heteroaryl halide or triflate, providing a straightforward route to a wide variety of substituted styrenes.[10][11][12]
Reaction Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted styrene.
-
Safety and Handling
This compound, like other organoboron compounds, should be handled with appropriate safety precautions. While it is generally more stable than many other organometallic reagents, it is still a reactive chemical.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its inherent stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the synthesis of a wide array of substituted styrenes. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers and scientists with the necessary knowledge to effectively utilize this powerful synthetic tool in their research and development endeavors.
References
- Molander, G. A., & Ellis, N. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Accounts of Chemical Research, 40(4), 275–286.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325.
- Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
-
Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. Retrieved from [Link]
- Molander, G. A. (2002). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Abstracts of Papers of the American Chemical Society, 224, U420–U420.
-
Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved from [Link]
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 705254-32-6 [m.chemicalbook.com]
- 5. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
- 6. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. washingtonmills.com [washingtonmills.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Solubility Profile and Handling of Potassium 4-vinylphenyltrifluoroborate
[1]
Executive Summary
This compound (CAS: 705254-32-6) is a robust, air-stable organoboron reagent used primarily as a vinyl-functionalized building block in Suzuki-Miyaura cross-coupling reactions and polymer chemistry.[1][2] Unlike its boronic acid counterparts, which are prone to trimerization (boroxine formation) and oxidation, the trifluoroborate salt exists as a stable ionic lattice.[1]
However, this stability comes with a distinct solubility challenge: it behaves as an inorganic salt. Successful application requires a solvent system that balances the dissolution of this ionic species with the solubility of organic coupling partners.[1] This guide provides a definitive solubility landscape, mechanistic insights, and validated protocols for handling this reagent in high-stakes research environments.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
| Property | Description |
| IUPAC Name | Potassium;trifluoro-(4-vinylphenyl)boranuide |
| CAS Number | 705254-32-6 |
| Molecular Formula | C₈H₇BF₃K |
| Molecular Weight | 210.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Ionic Character | High (K⁺ cation / Organotrifluoroborate anion) |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
Solubility Landscape
The solubility of this compound is governed by the high lattice energy of the K⁺ salt.[1] Dissolution requires solvents with high dielectric constants (
Quantitative Solubility Assessment (Estimated @ 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. Limit* | Mechanistic Rationale |
| Polar Aprotic | Acetone | High | > 0.5 M | Excellent solvation of the organic phenyl ring and ionic cluster.[1] |
| Acetonitrile (MeCN) | High | > 0.5 M | High dielectric constant ( | |
| DMF / DMSO | Very High | > 1.0 M | Strong dipole interactions; universal solvent for this class.[1] | |
| THF | Low/Moderate | < 0.1 M | Lacks sufficient polarity to break the K⁺ lattice efficiently.[1] | |
| Polar Protic | Methanol (MeOH) | High | > 0.5 M | Strong hydrogen bonding stabilizes the fluoride ligands.[1] |
| Water | Moderate | ~ 0.1 - 0.3 M | Soluble, but the hydrophobic styrenyl group limits saturation compared to simple salts.[1] | |
| Isopropanol (IPA) | Moderate | ~ 0.2 M | Often used as a co-solvent with water.[1] | |
| Non-Polar | Dichloromethane | Insoluble | Negligible | Cannot overcome lattice energy.[1] |
| Diethyl Ether | Insoluble | Negligible | Used as an anti-solvent for precipitation.[1] | |
| Toluene/Hexanes | Insoluble | Negligible | Strictly incompatible without phase transfer agents.[1] |
*Note: Concentration limits are functional estimates based on standard reaction protocols (0.1–0.5 M) found in literature, not thermodynamic saturation points.
The "Solvent Switch" Phenomenon
A critical error in experimental design is attempting to use this salt in pure non-polar organic solvents (DCM, Toluene) typical for boronic esters.[1]
Mechanistic Visualization: Solvation & Reaction Pathways[1]
The following diagram illustrates the decision matrix for solvent selection and the mechanistic pathway for activation in Suzuki-Miyaura coupling.
Caption: Solubility decision tree showing viable pathways for reaction and purification. Green nodes indicate successful dissolution.[1]
Experimental Protocols
Protocol A: Preparation of a 0.2 M Stock Solution for Coupling
Use this for high-throughput screening or automated synthesis.[1]
-
Solvent Selection: Choose MeOH (for rapid dissolution) or THF:H₂O (4:1) (for compatibility with organic electrophiles).[1]
-
Weighing: Weigh 420 mg (2.0 mmol) of this compound into a 20 mL scintillation vial.
-
Dissolution:
-
Filtration (Optional): If the solution appears cloudy (often due to excess inorganic salts like KHF₂ from the synthesis), filter through a 0.45 µm PTFE syringe filter.
-
Storage: Store at 4°C. Stable for >3 months in aprotic solvents; use within 1 week if in aqueous mixtures.
Protocol B: Purification via Recrystallization
Use this if the commercial reagent is yellow or sticky (indicating hydrolysis).[1]
-
Dissolve: Dissolve the crude solid in the minimum amount of hot Acetone (~50°C).
-
Filter: Filter hot to remove insoluble inorganic fluorides (KF/KHF₂).[1]
-
Precipitate: Add Diethyl Ether (Et₂O) dropwise to the filtrate until persistent turbidity is observed.
-
Crystallize: Cool to 4°C overnight.
-
Collect: Filter the white crystals and wash with cold Et₂O. Dry under vacuum.[1]
Protocol C: Solvent System for Suzuki-Miyaura Coupling
Optimized for 4-vinylphenyl transfer.[1]
-
Solvent: i-PrOH : H₂O (2:1) [1]
-
Base: Et₃N (3 equiv) or K₂CO₃ (2 equiv).[1]
-
Temperature: 80°C.
-
Rationale: The alcohol/water mix ensures the trifluoroborate is fully dissolved (aqueous phase) while the aryl halide dissolves in the organic alcohol phase.[1] The interface allows for efficient transmetallation.[1]
Stability & Troubleshooting (Hydrolysis)
A common misconception is that trifluoroborates are infinitely stable.[1] In reality, they exist in an equilibrium with their boronic acid forms in aqueous solutions, a process known as protodeboronation .[1]
-
The Danger Zone: Low pH (< 3) or presence of Lewis acids (e.g., SiO₂ during chromatography) can strip the fluorides.[1]
-
Observation: If your reaction mixture turns from clear to a milky suspension over time in water/alcohol, the salt may be hydrolyzing to the less soluble boronic acid.[1]
-
Prevention: Maintain a slightly basic pH (add K₂CO₃ or Et₃N) in the stock solution to suppress hydrolysis.[1]
References
-
Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[1][4] Journal of Organic Chemistry, 2002 , 67, 8424-8429.[1][4] Link[1]
-
Darses, S.; Genet, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis."[1] Chemical Reviews, 2008 , 108, 288-325.[1][5] Link[1]
-
Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles."[1][4] Journal of Organic Chemistry, 2006 , 71, 9681-9686.[1][4] Link[1]
-
PubChem Compound Summary. "Potassium (4-vinylphenyl)trifluoroborate (CAS 705254-32-6)."[1] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 705254-32-6 [m.chemicalbook.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
"Suzuki-Miyaura coupling protocol using Potassium 4-vinylphenyltrifluoroborate"
Application Note: Suzuki-Miyaura Coupling with Potassium 4-Vinylphenyltrifluoroborate
Executive Summary & Strategic Value
This guide details the protocol for utilizing This compound (CAS: 705254-32-8) in Palladium-catalyzed cross-coupling reactions. Unlike traditional boronic acids, this organotrifluoroborate salt offers superior shelf-stability, resistance to protodeboronation, and exact stoichiometry.
Why this Reagent? The 4-vinylphenyl moiety is a critical "chemical handle." By coupling this reagent to an aryl halide, researchers install a styrene functionality.[1] This vinyl group serves as a versatile platform for subsequent transformations:
-
Polymerization: Precursor for functionalized polystyrene derivatives.
-
Heck Reaction: A substrate for secondary cross-coupling.
-
Olefin Metathesis: Participation in Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM).
-
Bio-orthogonal Chemistry: Thiol-ene "click" reactions.
Mechanistic Insight: The "Slow Release" Strategy
To master this protocol, one must understand that potassium organotrifluoroborates (
-
Hydrolysis: Under basic conditions in aqueous media, the chemically inert
species hydrolyzes to the reactive boronic acid . -
Equilibrium Control: Because this hydrolysis is equilibrium-driven, the concentration of free boronic acid remains low but constant.
-
Suppression of Side Reactions: The low instantaneous concentration of boronic acid prevents the formation of boroxine trimers and minimizes oxidative homocoupling—a common plague in vinyl/styrenyl boronic acid chemistry.
The Acid-Base Paradox: While a base is required for the Suzuki catalytic cycle (activation of the Pd-complex), the hydrolysis of the trifluoroborate is often accelerated by Lewis acids or the unique micro-environment of the solvent interface. In the protocol below, the choice of alcohol/water mixtures is critical not just for solubility, but to facilitate this phase-transfer hydrolysis.
DOT Diagram 1: Mechanistic Pathway
Caption: The "Slow Release" mechanism prevents boroxine formation by maintaining low steady-state concentrations of the active boronic acid species.
Detailed Experimental Protocol
Scope: Coupling of this compound with Aryl Bromides/Iodides. Scale: 1.0 mmol (Scalable to 10g with thermal management).
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Aryl Halide | 1.0 | Electrophile | Bromides preferred; Chlorides require SPhos/RuPhos. |
| K-4-vinylphenyl-BF3 | 1.05 | Nucleophile | Slight excess accounts for minor hydrolysis losses. |
| PdCl2(dppf)[2]·CH2Cl2 | 0.02 - 0.05 | Catalyst | Robust, air-stable Pd(II) source. |
| Cs2CO3 | 3.0 | Base | Essential for activation; K2CO3 is a viable alternative. |
| THF / H2O (3:1) | -- | Solvent | THF solubilizes the halide; Water dissolves the salt. |
| BHT (Optional) | 1-2 mg | Inhibitor | Add if product is prone to radical polymerization. |
Step-by-Step Methodology
-
Charge Solids:
-
To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), This compound (226 mg, 1.05 mmol), Cs2CO3 (977 mg, 3.0 mmol), and PdCl2(dppf)·CH2Cl2 (16 mg, 2 mol%).
-
Expert Tip: If the aryl halide is a liquid, add it after the solvent degas step to prevent evaporation.
-
-
Solvent Addition & Degassing:
-
Add THF (3.0 mL) and Distilled Water (1.0 mL).
-
Critical Step: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of the active Pd(0) species and promotes homocoupling of the vinyl reagent.
-
-
Reaction:
-
Seal the vial with a Teflon-lined septum screw cap.
-
Heat the reaction block to 80 °C with vigorous stirring.
-
Run for 18–24 hours .
-
Visual Check: The mixture will turn black (precipitated Pd) upon completion. A bright orange/red solution usually indicates active catalyst remains.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Water (10 mL) and Ethyl Acetate (10 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Purification Note: The inorganic byproducts (boric acid, salts) stay in the water.
-
Dry organics over MgSO4, filter, and concentrate.
-
-
Purification:
-
Flash chromatography on Silica Gel.
-
Caution: Styrene derivatives can polymerize on acidic silica. Use a solvent system containing 1% Triethylamine if the product is acid-sensitive.
-
DOT Diagram 2: Experimental Workflow
Caption: Standard workflow emphasizing the critical degassing step to protect the active catalyst.
Troubleshooting & Optimization
If yields are low (<50%), consult the following diagnostic table.
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or poor solubility. | Switch solvent to i-PrOH/H2O (3:1) . The higher boiling point and polarity of isopropanol often assist in salt solubilization. |
| Homocoupling (Biaryl formation) | Oxygen ingress. | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Protodeboronation (Ar-H) | Hydrolysis too fast relative to coupling. | Lower temperature to 60°C or switch base to milder K3PO4 . |
| Insoluble Reagents | "Oiling out" of the organic substrate. | Add a co-solvent like Toluene to the alcohol/water mix (e.g., Toluene/H2O 3:1). |
Glassware Etching Note: Prolonged heating of trifluoroborates generates fluoride ions which can etch glass. For large-scale or repeated reactions, consider using PFA (perfluoroalkoxy) reaction vessels or single-use glass vials to avoid damaging expensive reactor glassware.
References
-
Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2003 , 68, 4302-4314.
-
Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles."[2][3][4] Journal of Organic Chemistry, 2006 , 71, 9681-9686.[2][3][4]
-
Darses, S.; Genêt, J. P. "Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry."[5] Chemical Reviews, 2008 , 108, 288-325.[5]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling."[6] Journal of the American Chemical Society, 2012 , 134, 7431-7441.[6]
Sources
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 4. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of Substituted Styrenes via Potassium 4-Vinylphenyltrifluoroborate
Executive Summary
This guide details the process chemistry for scaling the synthesis of 4-substituted styrenes (4-vinylbiaryls) using Potassium 4-vinylphenyltrifluoroborate (CAS: 192863-37-9) . Unlike unstable vinylboronic acids which are prone to polymerization and dehydration, the trifluoroborate salt offers a crystalline, air-stable alternative that releases the active boronic acid species slowly in situ. This "reservoir effect" is critical for scale-up, minimizing homocoupling side reactions and enhancing safety profiles during multigram synthesis.
Key Advantages of this Protocol:
-
Stoichiometric Control: Crystalline solid allows for precise weighing compared to viscous boronate esters.
-
Impurity Suppression: The slow hydrolysis mechanism suppresses the formation of protodeboronated byproducts.[1][2]
-
Process Safety: Avoids the use of high-pressure ethylene gas or unstable styrene precursors.
Mechanistic Insight: The "Reservoir Effect"
To successfully scale this reaction, one must understand that this compound is not the active transmetallating species. It is a pre-catalyst reservoir.
Under basic, aqueous conditions, the trifluoroborate undergoes stepwise hydrolysis to form the active boronic acid. This equilibrium is the rate-determining factor for the supply of nucleophile to the catalytic cycle.
DOT Diagram 1: Hydrolysis & Catalytic Cycle
Figure 1: The "Slow Release" mechanism. The R-BF3K salt hydrolyzes to the active boronic acid (R-B(OH)2) only as needed, preventing high concentrations of unstable intermediates.
Comparison of Boron Reagents for Styrene Synthesis
| Feature | This compound | 4-Vinylphenylboronic acid | Pinacol Ester |
| Atom Economy | High (Byproduct: KCl, KBF4) | High | Low (High MW byproduct) |
| Stability | Indefinite (Air/Moisture Stable) | Poor (Polymerizes/Dehydrates) | Good |
| Solubility | Soluble in MeOH, Acetone, H2O | Soluble in organics | Soluble in organics |
| Scale-Up Risk | Low (Controlled Release) | High (Exothermic decomp) | Medium (Costly) |
| Cost | Low (Prepared from cheap KHF2) | Medium | High |
Experimental Protocols
Protocol A: General Screening (1 mmol Scale)
Objective: To validate catalyst activity and substrate compatibility before scale-up.
Reagents:
-
Aryl Halide (Ar-X): 1.0 mmol
-
This compound: 1.05 mmol (220 mg)
-
PdCl2(dppf)·CH2Cl2: 0.02 mmol (2 mol%)
-
Cs2CO3: 3.0 mmol (978 mg)
-
Solvent: THF/H2O (10:1 ratio, degassed) - 5 mL
Procedure:
-
Charge a reaction vial with the aryl halide, trifluoroborate, Pd catalyst, and base.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF/H2O via syringe.
-
Heat to 80°C for 4–12 hours.
-
IPC (In-Process Control): Monitor by TLC or LC-MS. Look for the disappearance of Ar-X.
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.
Protocol B: Scale-Up Workflow (20 mmol / ~5g Scale)
Objective: Production of material with focus on heat management and purification.
Critical Safety Note: While the trifluoroborate is stable, the product (a substituted styrene) is prone to polymerization. Add BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to the crude mixture during workup to prevent polymerization during concentration.
Reagents:
-
Aryl Bromide: 20 mmol
-
This compound: 21 mmol (4.41 g)
-
PdCl2(dppf)·CH2Cl2: 0.4 mmol (326 mg, 2 mol%)
-
K2CO3: 60 mmol (8.29 g) — Note: Switched to K2CO3 for cost efficiency at scale.
-
Solvent: n-Propanol/H2O (3:1 ratio) — Note: Alcohols promote solubility of the borate salt better than THF at this scale.
Step-by-Step Methodology:
-
Reactor Setup: Use a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer (overhead stirring is preferred to magnetic stirring to prevent grinding of the catalyst), reflux condenser, and internal temperature probe.
-
Solvent Degassing: In a separate flask, sparge the n-Propanol/Water mixture (80 mL total) with Nitrogen for 30 minutes. Oxygen is the enemy of the catalyst turnover number (TON).
-
Solids Charge: Charge the flask with Aryl Bromide, Trifluoroborate salt, and K2CO3.
-
Inerting: Cycle Nitrogen/Vacuum 3 times.
-
Catalyst Addition: Under a positive flow of Nitrogen, add the Pd catalyst.
-
Solvent Addition: Add the degassed solvent via cannula or pressure-equalizing dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C internal) .
-
Observation: The mixture will initially be a slurry.[3] As it heats, the salts will partially dissolve, and the solution will darken (black/brown) indicating active Pd(0).
-
-
Monitoring: Check HPLC at 4 hours. If conversion <90%, add 10% more water to drive the hydrolysis equilibrium.
-
Workup:
-
Cool to room temperature.[4]
-
Crucial Step: Add BHT (10 mg) to inhibit polymerization.
-
Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.
-
Transfer filtrate to a separatory funnel. Wash with Water (2x) and Brine (1x).
-
Note: If an emulsion forms (common with carbonates), add a small amount of saturated NH4Cl.
-
-
Purification:
-
Dry organic layer over Na2SO4.
-
Concentrate under reduced pressure (Keep bath temp < 40°C to protect the styrene).
-
Purify via silica gel chromatography or recrystallization (if the product is solid).
-
Process Decision Tree (Graphviz)
DOT Diagram 2: Scale-Up Decision Matrix
Figure 2: Decision matrix for monitoring and optimizing the scale-up process.
Troubleshooting & Optimization (E-E-A-T)
The "Stalled Reaction" Phenomenon
Symptom: Conversion halts at 60-70% despite active catalyst. Cause: The hydrolysis equilibrium has shifted backward due to fluoride ion accumulation or insufficient water. Solution: Do not add more catalyst initially. Add Water (10-20% volume) . This pushes the equilibrium toward the boronic acid (Le Chatelier’s principle).
Glass Etching
Insight: At large scales (>100g), the release of Fluoride (3 equivalents per mole of boron) can etch glass reactors. Mitigation: For pilot-plant scales, use Hastelloy or glass-lined reactors with regular inspection. For lab scale (20 mmol), standard borosilicate glass is acceptable, but be aware that the surface area of etched glass can actually accelerate hydrolysis (autocatalytic effect).
Protodeboronation
Symptom: Formation of Ar-H (simple arene) instead of product. Cause: Reaction temperature too high or pH too low. Solution: Ensure the base (K2CO3) is in excess (3 equiv). Switch to a milder heating profile (70°C).
References
-
Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.
-
Molander, G. A., & Brown, A. R. (2006).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[5] Journal of Organic Chemistry, 71(26), 9681–9686.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[1]
-
[1]
-
-
Darses, S., & Genêt, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[6]
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
"experimental procedure for cross-coupling with heteroaryl halides"
Overcoming Catalyst Poisoning and Instability in Medicinal Chemistry
Abstract & Core Challenge
Heteroaryl halides (pyridines, pyrimidines, imidazoles) represent the backbone of modern medicinal chemistry but pose unique challenges in palladium-catalyzed cross-coupling. Unlike simple aryl halides, heterocycles introduce two primary failure modes:
-
Catalyst Poisoning: Lewis basic nitrogen atoms (
N) coordinate competitively to the Pd(II) center, displacing labile ligands and sequestering the catalyst in an inactive off-cycle resting state. -
Electronic Deactivation: Electron-deficient rings (e.g., 2-chloropyridine) undergo slow oxidative addition, while unstable coupling partners (e.g., 2-pyridyl boronic acids) suffer rapid protodeboronation before transmetallation occurs.
This guide details two field-proven protocols designed to bypass these failure modes using Precatalyst Scaffolds (Pd-G4 and Pd-PEPPSI), eliminating the reproducibility variance associated with in situ catalyst generation.
Mechanistic Insight: The "Heterocycle Trap"
To optimize reaction conditions, one must understand where the cycle breaks. The diagram below illustrates the standard catalytic cycle versus the "Heterocycle Trap" (N-coordination).
Figure 1: The "Heterocycle Trap" occurs when the Lewis basic nitrogen of the substrate coordinates to the Pd(II) intermediate, halting the cycle. Bulky ligands (Buchwald or NHC) are required to sterically discourage this interaction.
Strategic Ligand Selection Matrix
Do not use Tetrakis (
| Ligand Class | Specific Ligand | Primary Application | Why it Works |
| Biaryl Phosphine | XPhos | Suzuki Coupling (General) | High turnover; excellent for heteroaryl chlorides and unstable boronates. |
| Biaryl Phosphine | RuPhos | Buchwald (Secondary Amines) | Extremely active for secondary amines; resists N-poisoning. |
| Biaryl Phosphine | BrettPhos | Buchwald (Primary Amines) | Selective for primary amines; prevents bis-arylation. |
| NHC | PEPPSI-IPr | "Difficult" Heterocycles | The NHC ligand binds Pd tightly, preventing catalyst decomposition even with strongly coordinating substrates (pyridines/azoles). |
Protocol A: Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boronates
Challenge: 2-Pyridyl boronic acids/esters are prone to rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the cross-coupling reaction. Solution: Use XPhos Pd G4 precatalyst with a phosphate base to buffer pH, and high catalyst activity to outcompete decomposition.
Materials
-
Electrophile: Heteroaryl Chloride/Bromide (1.0 equiv)
-
Nucleophile: 2-Pyridyl Boronic Acid Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)
-
Base:
(2.0 – 3.0 equiv) [Solid] or 0.5M Aqueous Solution -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure
-
Vessel Prep: Charge a reaction vial (microwave vial or Schlenk tube) with a stir bar.
-
Solids Addition: Add the Heteroaryl Halide (1.0 equiv), Boronate Ester (1.2 equiv), Base (
, 2.0 equiv), and XPhos Pd G4 (0.02 equiv).-
Note: Weighing the G4 precatalyst in air is safe, but minimize exposure time.
-
-
Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).
-
Solvent Addition: Syringe in sparged 1,4-Dioxane and Water (4:1 ratio). Concentration should be 0.1 M to 0.2 M relative to the halide.
-
Why? High concentration favors the bimolecular coupling over the unimolecular protodeboronation.
-
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Visual Check: The reaction should turn from orange/red to black/grey as Pd(0) is generated and eventually precipitates after turnover.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine. Dry over
and concentrate.
Self-Validating Checkpoint:
-
LCMS Analysis: If you see the mass of the de-boronated pyridine (M-H), your reaction is too slow or the base is too strong. Action: Switch to anhydrous conditions using
in dry DMF/Toluene.
Protocol B: Buchwald-Hartwig Amination with Pd-PEPPSI-IPr
Challenge: Amination of electron-deficient chloropyridines often fails with phosphine ligands due to the formation of stable Pd-pyridine complexes. Solution: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes a bulky NHC ligand that is sterically demanding and strongly electron-donating, stabilizing the Pd(0) species.
Materials
-
Electrophile: Heteroaryl Chloride (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%)[1]
-
Base:
(1.2 – 1.4 equiv) or (2.0 equiv for base-sensitive substrates) -
Solvent: DME (Dimethoxyethane) or Toluene (Anhydrous)
Step-by-Step Procedure
-
Inert Setup: This reaction is sensitive to moisture if using
. Flame-dry the vial or use a glovebox if available. -
Solids: Add Pd-PEPPSI-IPr (1-2 mol%), Base (
), and Heteroaryl Chloride to the vial.-
Note: If the amine is a solid, add it now.
-
-
Purge: Seal and purge with Argon.
-
Liquids: Add anhydrous DME (0.2 M). If the amine is liquid, add it last via syringe.
-
Activation: Heat to 60–80 °C .
-
Monitoring: Monitor by LCMS. Reaction is typically complete in 1–3 hours.
-
Note: PEPPSI catalysts are extremely active; extended heating can lead to hydrodehalogenation.
-
Self-Validating Checkpoint:
-
Color: The solution typically starts yellow/orange. A rapid change to clear or black precipitate before heating suggests catalyst decomposition (likely due to wet solvent killing the active species).
Experimental Workflow & Decision Tree
Figure 2: Decision tree for selecting the optimal precatalyst and conditions based on substrate stability and nucleophile type.
References
-
Buchwald-Hartwig Amination Overview & Prec
- Source: Wikipedia / ACS Public
- Context: Development of G3/G4 precatalysts for general amin
-
Pd-PEPPSI-IPr for Heteroaryl Halides
- Source: Organ, M. G., et al.
-
Context: Use of NHC-Pd complexes for difficult, electron-deficient couplings.[8]
-
Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boron
- Source: Burke, M. D., et al. / Chemical Society Reviews.
- Context: Strategies to mitigate protodeboronation using MIDA boron
-
XPhos Pd G4 Protocol
- Source: Yoneda Labs / MIT (Buchwald Lab).
- Context: General protocol for high-turnover Suzuki coupling.
-
Mechanism of C
- Source:N
-
Context: Coordination of nitrogen heterocycles to Pd centers inhibiting the catalytic cycle.[9]
Sources
- 1. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES - Durham e-Theses [etheses.dur.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing catalyst loading for Potassium 4-vinylphenyltrifluoroborate coupling"
Topic: Optimizing Catalyst Loading & Reaction Conditions
Core Directive & Mechanism: The "Slow-Release" Strategy
Welcome to the technical support hub for organotrifluoroborate coupling. The critical error most researchers make with Potassium 4-vinylphenyltrifluoroborate is treating it exactly like a boronic acid.
The Reality: This reagent is a reservoir. It is catalytically inert until it hydrolyzes. To optimize catalyst loading, you must first control the Hydrolysis Equilibrium . If hydrolysis is too slow, the reaction stalls (catalyst deactivates). If hydrolysis is too fast, you risk protodeboronation or oxidative homocoupling, wasting the reagent.
The Acid-Base Paradox
Suzuki coupling requires a base to activate the palladium complex. However, basic conditions retard the hydrolysis of the trifluoroborate into the active boronic acid species.
-
High pH (Strong Base): Stops hydrolysis. Reservoir stays closed. Reaction fails.
-
Low pH (Acidic): Rapid hydrolysis. Reservoir dumps content. Side reactions (protodeboronation) spike.
You must engineer a biphasic system where the bulk organic phase remains neutral enough for hydrolysis, while the aqueous/interfacial layer handles the base-mediated transmetallation.
Mechanism Visualization
The following diagram illustrates the critical "Slow Release" pathway you are managing.
Figure 1: The "Slow Release" Mechanism. Optimization relies on balancing the hydrolysis rate with the catalytic turnover rate.[1]
Optimization Protocol: Catalyst Loading
Do not default to 5 mol%. For 4-vinylphenyltrifluoroborate, high Pd loadings often lead to "Pd black" precipitation because the transmetallation is slower than the reduction of Pd(II) to Pd(0).
Standard Screening Conditions (The "Molander" Baseline)
-
Solvent: THF:H2O (10:1) or Toluene:H2O (3:1). Strictly avoid anhydrous conditions.
-
Temperature: 80–100 °C.[4]
Step-by-Step Loading Optimization (DoE Approach)
Phase 1: Catalyst System Selection (Fixed at 1 mol%) Run parallel micro-vials with these two systems to determine the rate-limiting factor:
-
System A (Robust): PdCl2(dppf) · CH2Cl2.[5]
-
Best for: Standard aryl bromides/iodides.
-
-
System B (Active): XPhos Pd G4 or SPhos Pd G2.
-
Best for: Aryl chlorides or sterically hindered partners.
-
Phase 2: The "Limit of Failure" Titration Once the system is chosen (e.g., Pd-dppf), run the following array. Stop the reaction at 4 hours and check conversion via HPLC/UPLC.
| Entry | Catalyst Loading (mol%) | Expected Outcome | Diagnosis |
| 1 | 2.0% | 100% Conv. | Baseline. If this fails, check reagents (esp. base quality). |
| 2 | 0.5% | >95% Conv.[6] | Ideal Target. High efficiency, low metal waste. |
| 3 | 0.1% | 50-80% Conv. | Stalled? If reaction turns black/gray, catalyst died. Needs stabilizing ligand. |
| 4 | 0.05% | <20% Conv. | Too Low. Induction period exceeds catalyst lifetime. |
Phase 3: Visual Kinetic Check
-
Yellow/Orange Solution: Active catalyst.
-
Black Precipitate: Catalyst death (Pd aggregation).
-
Fix: If precipitation occurs early (<1 hr), increase ligand:metal ratio (e.g., add 1 mol% free dppf) or switch to a palladacycle precatalyst (e.g., Pd-PEPPSI-IPr).
-
Troubleshooting Guide
Symptom: Reaction Stalls at ~50% Conversion
-
Cause: Catalyst deactivation due to "fluoride poisoning" or insufficient hydrolysis.
-
The Fix:
-
Add Glass: The borosilicate glass surface acts as a fluoride sink (etching), driving the hydrolysis equilibrium forward. If using plastic vials, add glass beads.
-
Boost Water: Shift solvent ratio to 4:1 (Organic:Water).
-
Refresh Catalyst: Add a second slug of catalyst (0.5 mol%) at the 2-hour mark.
-
Symptom: Vinyl Group "Disappears" (Protodeboronation)
-
Observation: Mass spec shows Ar-H instead of Ar-Vinyl.
-
Cause: The vinyl-boronic acid intermediate is unstable at high temperature/high pH.
-
The Fix:
-
Switch Base: Move from Cs2CO3 to K3PO4 or K2CO3 (milder buffering).
-
Lower Temp: Drop to 60 °C and extend time.
-
Slow Addition: Do not add the trifluoroborate all at once. Add it as a solution over 1 hour to keep the concentration of free boronic acid low.
-
Symptom: Heck Reaction Side-Product
-
Observation: The aryl halide couples to the vinyl group (C-H activation) rather than the boron site (C-B exchange).
-
Cause: Competitive insertion into the alkene.
-
The Fix:
-
Ligand Switch: Use bulky, electron-rich ligands (e.g., SPhos , XPhos ) which accelerate transmetallation (Suzuki) over alkene insertion (Heck).
-
Avoid Acetate: Pd(OAc)2 can promote Heck pathways. Use PdCl2-based precatalysts.[5]
-
Decision Workflow: Heck vs. Suzuki Control
Use this logic flow to ensure you get the coupled biaryl (Suzuki) and not the extended styrene (Heck).
Figure 2: Ligand selection is the primary control point for suppressing Heck-type side reactions in vinyl-boron systems.
FAQ: Frequently Asked Questions
Q: Can I run this reaction under strictly anhydrous conditions to protect the vinyl group? A: No. Water is chemically required to hydrolyze the R-BF3K to R-B(OH)2. Without water, the reagent remains inert. If you are worried about water sensitivity, use a surfactant system (e.g., TPGS-750-M) which creates micelles that protect the active species while allowing hydrolysis at the interface.
Q: Why does my reaction work in glass vials but fail in Teflon/PTFE tubes? A: This is the "Glass Effect." The SiO2 in glass reacts with the fluoride ions released during hydrolysis (4 HF + SiO2 → SiF4 + 2 H2O). This removes fluoride from the equilibrium, driving the hydrolysis forward. If using PTFE, you must add an external fluoride scavenger (like TMSCl or simply glass powder).
Q: Is 4-vinylphenyltrifluoroborate stable on the shelf? A: Yes, it is indefinitely stable to air and moisture, which is its main advantage over the corresponding boronic acid (which polymerizes). However, once you add it to the basic reaction mixture, it becomes reactive.
Q: Which base is best for minimizing polymerization? A: K3PO4 (Potassium Phosphate Tribasic) is often superior to carbonates for vinyl substrates. It provides a buffered pH that supports Suzuki coupling without being aggressive enough to trigger rapid anionic polymerization of the styrene product.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[7] Angewandte Chemie International Edition.
-
Butters, M., et al. (2011). Process Development of a Suzuki–Miyaura Cross-Coupling Reaction: A Case Study. Organic Process Research & Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
"handling and deactivation of palladium catalysts in Suzuki reactions"
Unit: Catalysis Optimization & Purification Group Topic: Handling, Deactivation, and Remediation of Pd Catalysts in Suzuki-Miyaura Coupling Audience: Drug Discovery & Process Development Chemists
Mission Statement
Welcome to the Catalyst Care Unit. In the high-stakes environment of drug development, the failure of a Suzuki coupling is rarely just "bad luck"—it is a deterministic outcome of catalyst deactivation or mishandling. This guide moves beyond basic textbook procedures to address the causality of failure . We provide self-validating protocols to maintain the active Pd(0) species and rigorous workflows to remove it when its job is done, ensuring compliance with ICH Q3D elemental impurity limits.
Module 1: Catalyst Handling & Activation (The "Birth" of the Active Species)
The Core Problem: Most "bad batches" of catalyst are actually the result of improper activation or storage. While modern precatalysts (e.g., Buchwald G3/G4) are air-stable solids, they generate highly air-sensitive Pd(0) species immediately upon activation.
1.1 The Precatalyst Paradigm
Why do we use precatalysts? Traditional sources like
1.2 Protocol: Inert Atmosphere Setup (The "Gold Standard")
Do not rely on simple nitrogen balloons for sensitive screenings.
-
Solvent Degassing:
-
Routine: Sparge with Argon/Nitrogen for 15–20 minutes (use a dispersion tube, not a simple needle).
-
High-Sensitivity: Freeze-Pump-Thaw (3 cycles) is required for loadings <0.1 mol% or electron-rich ligands (e.g.,
).
-
-
Vessel Prep: Oven-dry glassware (
) for at least 2 hours. Cool under vacuum, backfill with inert gas. -
Addition Order (Critical):
-
Solids: Add Precatalyst, Boronic Acid, and Base (if solid) to the vessel. Cap and purge (3x Vacuum/Inert cycles).
-
Liquids: Add degassed solvent and Aryl Halide via syringe through the septum.
-
Activation: The catalyst is only "live" once the base and solvent meet the precatalyst. From this moment, O2 ingress is fatal.
-
1.3 Visualizing Activation & Sensitivity
Figure 1: The transition from stable precatalyst to sensitive active species. The "Danger Zone" begins immediately after base addition.
Module 2: Troubleshooting Deactivation (In-Reaction Forensics)
The Core Problem: The reaction stalls. Adding more catalyst often fails. Why? You must diagnose the mechanism of death before prescribing a cure.
2.1 Mechanisms of Failure
-
Pd Black Aggregation: The "Active" monomeric Pd(0) collapses into metallic nanoparticles. This is autocatalytic; Pd black catalyzes the formation of more Pd black.
-
Visual Cue: Reaction mixture turns from yellow/orange to dark grey/black precipitate.
-
-
Ligand Oxidation: Trace
oxidizes the phosphine ligand ( ). The Pd center loses its ligation and precipitates. -
Protodeboronation: The catalyst is fine, but the Boronic Acid is destroyed (hydrolyzed/deboronated) faster than the cross-coupling occurs.
-
Diagnostic: LCMS shows large amounts of
(de-borylated starting material).
-
2.2 Troubleshooting Matrix
| Symptom | Observation | Root Cause | Corrective Action |
| Stalled Conversion | Reaction turns BLACK ; precipitate forms. | Pd Aggregation. Ligand concentration too low or catalyst loading too low to sustain cycle. | 1. Increase Ligand:Pd ratio (e.g., 2:1).2. Switch to a bulkier ligand (e.g., BrettPhos) to stabilize Pd(0). |
| Stalled Conversion | Reaction remains ORANGE/CLEAR ; SM remains. | Catalyst Poisoning or Inhibition. Heterocycles (pyridines, thiols) coordinating to Pd. | 1. Increase temperature to promote ligand exchange.2. Switch to precatalyst with higher affinity ligand. |
| Low Yield | Ar-H detected in LCMS.[1] | Protodeboronation. Base is too strong or mixture too wet/hot for this boronic acid. | 1. Switch base: |
| No Reaction | Catalyst added last to hot solution. | Instant Thermal Deactivation. | Protocol Violation: Never add Pd to a hot solution. Add at RT, then heat. |
2.3 Logic Flow for Troubleshooting
Figure 2: Decision tree for diagnosing Suzuki coupling failures.
Module 3: Post-Reaction Remediation (Pd Removal)
The Core Directive: Drug candidates must meet ICH Q3D limits (Class 2B Element: Oral PDE
3.1 The Scavenger Protocol (The "Self-Validating" Workflow)
Do not rely on crystallization alone; Pd complexes often co-crystallize with the API.
Step 1: Bulk Removal (Filtration)
-
Pass the crude reaction mixture through a pad of Celite to remove bulk Pd black and inorganic salts.[2]
-
Note: This removes insoluble Pd, but soluble Pd-Ligand complexes remain.
Step 2: Chemical Scavenging (Choose ONE based on chemistry)
-
Option A: SiliaMetS® Thiol (Solid Supported)
-
Best for: General use, high affinity for Pd(II).
-
Protocol: Add SiliaMetS Thiol (4 eq. relative to Pd loading) to the organic solution. Stir at
for 4 hours. Filter. -
Validation: Solution color usually lightens significantly.
-
-
Option B: TMT (Trimercaptotriazine) [3]
-
Best for: Large scale, removing soluble Pd species.[3]
-
Protocol: Add Na3TMT (3 eq.) and water. Stir vigorously. Pd precipitates as an insoluble TMT complex. Filter.
-
-
Option C: Activated Carbon (Darco KB)
Step 3: Validation (ICP-MS)
-
Always verify the first batch using ICP-MS. If Pd > 10 ppm, repeat Step 2 with a different scavenger class (e.g., switch from Thiol to Thiourea).
3.2 Comparative Efficiency of Removal Methods
| Method | Mechanism | Efficiency (Typical) | Pros | Cons |
| Celite Filtration | Physical Exclusion | < 20% | Cheap, removes bulk solids. | Does not remove soluble Pd-L. |
| Aq. Wash (NAC) | Chelation/Extraction | 50–80% | N-Acetyl Cysteine is cheap. | Requires phase separation optimization. |
| SiliaMetS Thiol | Chemisorption | > 95% | High affinity, no leaching. | Expensive for large scale.[6] |
| TMT (Triazine) | Precipitation | > 98% | Industry standard for scale. | TMT-Pd complex can be colloidal (hard to filter). |
Frequently Asked Questions (FAQs)
Q1: My boronic acid is unstable. I see 50% conversion and then it stops, but the catalyst looks fine. What now? A: You are likely facing Protodeboronation .[1][7] This is base-catalyzed.[8][9]
-
Immediate Fix: Add the boronic acid in portions (e.g., 3 aliquots over 2 hours) to keep the instantaneous concentration low.
-
Systemic Fix: Switch to a precatalyst that works with weak bases (e.g.,
instead of ) or anhydrous conditions.
Q2: Can I weigh Buchwald precatalysts in the air? A: Yes. G3 and G4 precatalysts are air-stable in solid form. However, once you add them to the solvent/base mixture, you must be under inert gas. Do not store the solid in an open vial for weeks; moisture can degrade the methanesulfonate backbone over time.
Q3: Why is my reaction turning black immediately upon heating?
A: "Instant Black" indicates rapid catalyst decomposition before the catalytic cycle can stabilize the Pd. This usually means your Ligand:Pd ratio is too low or your solvent is not degassed . Ensure you are using a precatalyst (1:1 ratio) or adding excess ligand if using
Q4: I need <5 ppm Pd for a biological assay. Is column chromatography enough? A: No. Organopalladium complexes often streak on silica or co-elute with polar products. You must use a scavenger step (SiliaMetS or TMT) after the column or before crystallization to guarantee <5 ppm levels.
References
-
Mechanisms of Suzuki Coupling & Deactivation
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Buchwald Precatalyst Handling & Activation
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene-Containing Palladium Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
-
Palladium Removal (Scavenging)
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
ICH Q3D Elemental Impurity Guidelines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. catsci.com [catsci.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. ema.europa.eu [ema.europa.eu]
Validation & Comparative
The Practitioner's Guide to Vinylation in Suzuki-Miyaura Coupling: A Comparative Analysis of Potassium 4-Vinylphenyltrifluoroborate and Vinylboronic Acid
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a vinyl group, a versatile synthetic handle, is a frequent requirement. This guide provides a detailed comparative analysis of two key reagents for this transformation: the stable and increasingly popular potassium 4-vinylphenyltrifluoroborate and the more traditional yet challenging vinylboronic acid.
At a Glance: Key Differences
| Feature | This compound | Vinylboronic Acid |
| Stability | Crystalline, bench-stable solid, indefinitely storable. | Prone to polymerization and difficult to isolate.[2] |
| Handling | Easy to handle, weigh, and store.[3] | Requires in situ generation or use of stabilized surrogates.[4] |
| Reactivity | Excellent coupling partner with a broad range of electrophiles.[2][5] | Highly reactive but instability can lead to inconsistent results. |
| Protodeboronation | Significantly less prone to protodeboronation.[6][7] | Susceptible to protodeboronation, especially under prolonged storage.[7] |
| Stoichiometry | Precise stoichiometry is easily achievable.[3] | Difficult to determine precise stoichiometry due to instability.[3] |
Delving Deeper: The Case for this compound
Potassium organotrifluoroborates have emerged as highly attractive alternatives to boronic acids in Suzuki-Miyaura couplings.[6] Their tetracoordinate nature confers exceptional stability, rendering them as protected forms of boronic acids that can withstand a variety of reaction conditions.[7]
Advantages:
-
Enhanced Stability and Handling: this compound is a crystalline, free-flowing solid that is stable to air and moisture, allowing for long-term storage without degradation.[3][8] This contrasts sharply with the inherent instability of vinylboronic acid, which readily polymerizes upon attempted isolation.[2] This stability simplifies experimental setup, as the reagent can be weighed accurately and handled on the benchtop without special precautions.
-
Reduced Protodeboronation: A significant side reaction that plagues boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. Organotrifluoroborates are markedly more resistant to this process, leading to higher reaction efficiency and the ability to use near-stoichiometric amounts of the reagent.[6][9]
-
Broad Substrate Scope and Functional Group Tolerance: Extensive research has demonstrated the successful coupling of this compound with a wide array of aryl and heteroaryl halides (iodides, bromides, and even chlorides) and triflates.[2][5][10] The reaction conditions are generally mild and tolerate a diverse range of functional groups.[2]
Mechanism of Activation:
The enhanced stability of the trifluoroborate salt necessitates an activation step to generate the active boronic acid or a related species in situ for the transmetalation step of the Suzuki-Miyaura catalytic cycle. This is typically achieved under basic conditions, often with a fluoride source, which facilitates the cleavage of the B-F bonds.[11]
The Enduring Utility of Vinylboronic Acid: A Tale of Stabilization
Despite its inherent instability, vinylboronic acid remains a relevant reagent in Suzuki coupling, primarily through the use of stabilized derivatives that generate the active species in situ.
The Challenge of Instability:
The primary drawback of vinylboronic acid is its propensity to undergo polymerization, making its isolation and storage as a monomer challenging.[2][4] This instability can lead to difficulties in achieving accurate stoichiometry and may result in inconsistent reaction yields.[3]
The Boroxine Solution:
To circumvent the instability of free vinylboronic acid, it is commonly handled as its cyclic anhydride, 2,4,6-trivinylcyclotriboroxane, often as a pyridine complex.[2] This crystalline solid is bench-stable and, under the aqueous basic conditions of the Suzuki-Miyaura reaction, hydrolyzes to release vinylboronic acid in a controlled manner for subsequent coupling.[4]
Considerations for Use:
While the use of stabilized surrogates makes vinylboronic acid a viable option, researchers must consider the following:
-
The in situ generation can sometimes be less efficient than using a pre-formed, stable reagent.
-
The presence of the stabilizing agent (e.g., pyridine) may influence the reaction outcome in some cases.
Experimental Protocols: A Practical Guide
Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture, 5 mL)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, cesium carbonate, palladium(II) chloride, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling of Vinylboronic Acid (from its Boroxine Complex)
This protocol provides a general procedure for the use of a stabilized vinylboronic acid surrogate.
Materials:
-
Aryl bromide (1.0 mmol)
-
2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.4 mmol, providing 1.2 mmol of vinylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere setup
-
In a reaction vessel equipped for inert atmosphere work, combine the aryl bromide, the trivinylboroxane-pyridine complex, and the base.
-
Purge the vessel with an inert gas.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Introduce the degassed solvent mixture via syringe.
-
Heat the reaction to the appropriate temperature (typically 80-100 °C) and maintain with stirring for the required duration, monitoring progress by an appropriate analytical technique.
-
After cooling, perform a standard aqueous workup, extracting the product into an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
Caption: Structures of this compound and Vinylboronic Acid.
Conclusion and Recommendations
For researchers and professionals in drug development and the broader chemical sciences, the choice between this compound and vinylboronic acid for Suzuki-Miyaura vinylation hinges on a balance of stability, ease of handling, and reaction efficiency.
This compound is the superior choice for most applications due to its exceptional stability, ease of handling, and broad compatibility. [3]Its resistance to protodeboronation often leads to higher and more reproducible yields. [6][7]The initial investment in the synthesis of the trifluoroborate salt is frequently offset by its reliability and the simplification of the experimental workflow.
Vinylboronic acid , typically used as its boroxine derivative, remains a viable and more atom-economical option. [4]It is particularly useful when large quantities are required and the challenges of in situ generation are manageable. However, careful optimization of reaction conditions is crucial to mitigate the effects of its inherent instability.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the Suzuki–Miyaura cross-coupling reactions of potassium organotrifluoroborates. Tetrahedron, 63(20), 4073-4103. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1293–1309. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 8, 2026, from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-56. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 74(12), 4534–4539. [Link]
-
Arnold, D. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). [Video]. YouTube. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Vinylating Agents in Suzuki-Miyaura Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction and the Quest for the Ideal Vinylation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild reaction conditions.[1] The introduction of a vinyl group to an aromatic or heteroaromatic core is a particularly valuable transformation, yielding styrene and vinyl-heterocycle motifs that are prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of the vinylating agent is a critical parameter that dictates the efficiency, scalability, and practicality of this transformation. This guide provides an in-depth comparison of the most commonly employed vinylating agents in Suzuki-Miyaura reactions, offering field-proven insights and experimental data to inform your selection process. We will delve into the nuances of potassium vinyltrifluoroborate, vinylboronic acid esters, and vinyltrialkoxysilanes, evaluating them on the key metrics of yield, stability, handling, and cost-effectiveness.
The Catalytic Heart of the Matter: A Refresher on the Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The generally accepted catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the vinylating agent directly impacts the crucial transmetalation step, influencing reaction kinetics and overall yield.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Leading Vinylating Agents
The ideal vinylating agent should be stable, non-toxic, readily available, and provide high yields of the desired product with a broad range of substrates. Here, we compare the performance of the three leading classes of vinylating agents.
Potassium Vinyltrifluoroborate (KVBF₃)
Potassium vinyltrifluoroborate has emerged as a highly popular vinylating agent due to its exceptional stability. Unlike the free vinylboronic acid, which is prone to polymerization, KVBF₃ is a crystalline solid that is stable to air and moisture, allowing for easy handling and long-term storage.[2]
Advantages:
-
Exceptional Stability: Indefinitely stable as a solid, simplifying storage and handling.
-
High Yields: Generally provides good to excellent yields with a wide variety of aryl and heteroaryl halides and triflates.[2]
-
Ease of Handling: As a free-flowing solid, it is easy to weigh and dispense.
-
Atom Economy: The trifluoroborate group is a relatively small and light counterion.
Disadvantages:
-
Activation Required: Requires a base for the in-situ generation of the active boronate species.
-
Potential for Exotherms: The reaction can be exothermic, particularly in aqueous systems, which requires careful monitoring and control, especially on a larger scale.[3]
Vinylboronic Acid Esters (e.g., Pinacol Ester)
Vinylboronic acid esters, particularly the pinacol ester (2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are widely used alternatives. They offer a good balance of stability and reactivity.
Advantages:
-
Good Stability: Significantly more stable than free vinylboronic acid, though they can be sensitive to hydrolysis.
-
Commercial Availability: A wide variety of substituted and unsubstituted vinylboronic acid esters are commercially available.
-
Predictable Reactivity: Generally provide good to excellent yields in Suzuki-Miyaura couplings.[3]
Disadvantages:
-
Cost: Can be more expensive than potassium vinyltrifluoroborate, especially for large-scale applications.
-
Hydrolytic Sensitivity: While more stable than the free acid, they can hydrolyze, especially in the presence of acid or base, which can affect stoichiometry.
-
Atom Economy: The protecting diol (e.g., pinacol) adds to the molecular weight, reducing atom economy compared to KVBF₃.
Vinyltrialkoxysilanes (e.g., Vinyltrimethoxysilane)
Vinyltrialkoxysilanes are attractive alternatives due to their low cost and low toxicity. The byproducts of the reaction are typically benign and easily removed siloxanes. This class of reagents is used in the Hiyama or Hiyama-Denmark coupling, a close cousin of the Suzuki-Miyaura reaction.
Advantages:
-
Low Cost and Toxicity: Generally inexpensive and considered less toxic than organotin reagents.[4]
-
Benign Byproducts: The silicon-based byproducts are generally non-toxic and easy to remove.
-
Good Yields: Can provide good to excellent yields, particularly with the use of an activating agent.[4]
Disadvantages:
-
Activation Required: Typically require an activator, such as a fluoride source (e.g., TBAF) or a base, to facilitate transmetalation.[5]
-
Slower Reaction Rates: In some cases, reactions with vinylsilanes can be slower than with their boronate counterparts.
-
Moisture Sensitivity: Vinyltrialkoxysilanes are sensitive to moisture and can hydrolyze.[6]
Yield Comparison: A Data-Driven Perspective
Direct, side-by-side comparisons of these vinylating agents under identical conditions are scarce in the literature. However, by compiling data from various sources for the Suzuki-Miyaura coupling of a common substrate, 4-bromoacetophenone, we can gain valuable insights into their relative performance.
| Vinylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 79 | [2] |
| Phenylboronic Acid * | Pd(II)-complex 7 | KOH | H₂O | 100 | 94 | [7] |
| Vinylboronic Acid Pinacol Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | ~74 (with 2,6-dichloropyridine) | [8] |
| Vinyltrimethoxysilane | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | Not explicitly found for 4-bromoacetophenone, but generally good to excellent yields are reported for aryl bromides. | [4] |
*Note: Data for phenylboronic acid is included as a general reference for a standard Suzuki-Miyaura coupling with an arylboronic acid. Data for vinylboronic acid pinacol ester with 4-bromoacetophenone was not explicitly found in the provided search results, so data for a similar reaction is presented. It is crucial to note that direct comparison of yields across different publications can be misleading due to variations in reaction conditions, catalyst systems, and analytical methods.
From the available data, potassium vinyltrifluoroborate demonstrates high efficacy in the vinylation of 4-bromoacetophenone, providing a good yield under relatively mild conditions.[2] While a direct comparison with vinylboronic acid pinacol ester and vinyltrimethoxysilane for this specific substrate is not available, the literature suggests that all three classes of reagents are capable of achieving high yields when optimized.
Experimental Protocols: From Theory to Practice
To provide a practical context, here are representative experimental protocols for the Suzuki-Miyaura vinylation of an aryl bromide using each class of vinylating agent.
Protocol 1: Vinylation using Potassium Vinyltrifluoroborate
This protocol is adapted from a procedure for the vinylation of 4-bromoacetophenone.[2]
Workflow Diagram:
Figure 2. Workflow for Suzuki vinylation using potassium vinyltrifluoroborate.
Step-by-Step Methodology:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), PdCl₂(dppf) (0.02 mmol), and cesium carbonate (3.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed THF (4.5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Vinylation using Vinylboronic Acid Pinacol Ester
This protocol is a general procedure adapted from the literature.[8]
Step-by-Step Methodology:
-
To a reaction vial, add the aryl bromide (1.0 mmol), vinylboronic acid pinacol ester (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and FcPPh₂ (0.06 mmol).
-
Add potassium phosphate (2.0 mmol) and a 2:1 mixture of dioxane and water (5 mL).
-
Seal the vial and heat the mixture at 100 °C with stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Vinylation using Vinyltrimethoxysilane (Hiyama-Denmark Coupling)
This is a general protocol for the Hiyama-Denmark coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill with nitrogen.
-
Add a solution of the aryl bromide (1.0 mmol) in anhydrous THF (2 mL).
-
Add vinyltrimethoxysilane (1.5 mmol) followed by a solution of an activator such as TBAF (1.5 mmol) in THF.
-
Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Practical Considerations: Handling, Safety, and Cost
Handling and Stability:
-
Potassium Vinyltrifluoroborate: A bench-stable solid that is easy to handle in air.[2]
-
Vinylboronic Acid Pinacol Ester: A liquid or low-melting solid that is relatively stable but should be stored under an inert atmosphere and refrigerated to prevent degradation. It is sensitive to moisture.
-
Vinyltrimethoxysilane: A liquid that is moisture-sensitive and should be handled under an inert atmosphere.[6] It is also flammable.
Safety and Toxicity:
-
Organoboron Compounds: Generally considered to have low toxicity.[9][10] However, like all chemicals, they should be handled with appropriate personal protective equipment. Boronic acids can cause irritation.[11]
-
Vinyltrialkoxysilanes: Considered to have low toxicity, and their byproducts are generally benign.[4] However, they can be flammable and may cause skin and eye irritation.[12]
Cost-Effectiveness:
-
Potassium Vinyltrifluoroborate: Generally considered a cost-effective reagent, with prices varying by supplier and purity. Indicative pricing is around $35-55 for 5 grams.[13][14][15][16]
-
Vinylboronic Acid Pinacol Ester: Typically more expensive than KVBF₃, with prices around $10-15 for 1 gram.[5][17][18][19]
-
Vinyltrimethoxysilane: A commodity chemical and generally the most cost-effective of the three, with prices around $200-222 per kilogram.[20][21][22][23]
Conclusion and Recommendations
The choice of vinylating agent for a Suzuki-Miyaura cross-coupling reaction is a multifaceted decision that requires careful consideration of yield, stability, handling characteristics, safety, and cost.
-
Potassium vinyltrifluoroborate is an excellent choice for general applications, offering a superb balance of high reactivity, exceptional stability, and ease of handling. Its solid nature makes it particularly convenient for library synthesis and high-throughput screening.
-
Vinylboronic acid pinacol esters are reliable and effective reagents, especially when a wide variety of substituted vinyl groups are required, as many are commercially available. Their higher cost may be a consideration for large-scale synthesis.
-
Vinyltrialkoxysilanes represent a highly cost-effective and low-toxicity option, making them attractive for industrial applications. The requirement for an activator and potentially longer reaction times should be factored into the experimental design.
Ultimately, the optimal vinylating agent will depend on the specific requirements of your synthesis, including the nature of the substrate, the desired scale, and budgetary constraints. It is always recommended to perform small-scale optimization experiments to identify the best conditions for your particular transformation.
References
-
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). PMC. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. PMC. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. The Royal Society of Chemistry. [Link]
-
Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. arkat usa. [Link]
-
VINYLTRIMETHOXYSILANE. Gelest, Inc.. [Link]
-
Liquid Boron 10% Safety Data Sheet. Greenbook.net. [Link]
-
VinylTrimethoxysilane / VTMO/ A-171 at ₹ 200/kg | Coupling Agent in Gurgaon. IndiaMART. [Link]
-
AKB159.5 BORON-VINYLDIMETHYLSILOXIDE GHS-US English-US | PDF. Scribd. [Link]
-
The Suzuki Reaction. UC Berkeley. [Link]
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
6 - SAFETY DATA SHEET. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. [Link]
-
Trimethoxyvinylsilane - Substance Information - ECHA. European Union. [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
-
Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Vinylboronic acid pinacol ester. Oakwood Chemical. [Link]
-
VINYLTRIMETHOXYSILANE. Gelest, Inc.. [Link]
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. gelest.com [gelest.com]
- 5. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sds.riotinto.com [sds.riotinto.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 14. 13682-77-4 Cas No. | Potassium vinyltrifluoroborate | Apollo [store.apolloscientific.co.uk]
- 15. Potassium vinyltrifluoroborate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Potassium Vinyltrifluoroborate | 13682-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Vinylboronic acid pinacol ester [oakwoodchemical.com]
- 18. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 5 g | Buy Online [thermofisher.com]
- 19. Vinylboronic acid pinacol ester | CAS 75927-49-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 20. Vinyltrimethoxysilane | 2768-02-7 [chemicalbook.com]
- 21. m.indiamart.com [m.indiamart.com]
- 22. VINYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]
- 23. Vinyltrimethoxysilane, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Stability of Potassium 4-vinylphenyltrifluoroborate and Other Organoboron Reagents
Introduction: The Critical Role of Reagent Stability in Modern Synthesis
Organoboron compounds are indispensable tools in modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction's power lies in its ability to form carbon-carbon bonds with exceptional functional group tolerance, making it a cornerstone in pharmaceutical discovery and materials science. However, the success and reproducibility of these transformations are fundamentally tied to the stability of the organoboron reagent used.
Many traditional organoboron reagents, particularly boronic acids, suffer from inherent instability, leading to challenges in purification, storage, and stoichiometric accuracy.[4] This guide provides an in-depth comparison of the stability of potassium 4-vinylphenyltrifluoroborate against other common classes of organoboron reagents. We will explore the chemical principles governing their stability and present experimental frameworks for their evaluation, offering researchers and drug development professionals the insights needed to select the optimal reagent for their synthetic challenges.
The Chemical Basis of Organoboron Stability
The stability of an organoboron reagent is primarily dictated by the electronic nature of the boron center and its susceptibility to various degradation pathways.
-
Tricoordinate vs. Tetracoordinate Boron: Boronic acids and their esters feature a neutral, trigonal planar (sp²-hybridized) boron atom with a vacant p-orbital. This orbital makes the boron center electrophilic and susceptible to attack by nucleophiles, including water, and facilitates undesirable side reactions.[4] In contrast, potassium organotrifluoroborates possess a negatively charged, tetracoordinate (sp³-hybridized) boron atom.[5] This tetrahedral structure effectively "protects" the boron, masking the reactivity of the C-B bond and rendering the reagent significantly more stable to air and moisture.[5][6]
-
Key Degradation Pathways:
-
Hydrolysis: The reaction with water can lead to the cleavage of the C-B bond or, in the case of boronate esters, hydrolysis to the corresponding boronic acid.
-
Oxidation: Many organoboranes and some boronic acids are sensitive to atmospheric oxygen, leading to decomposition. Alkyl boronic acids, in particular, can exhibit hazardous aerobic oxidation.[7]
-
Protodeboronation: The C-B bond can be cleaved by a proton source, replacing the boron moiety with a hydrogen atom. This is a common side reaction for boronic acids under various conditions.[8]
-
Dehydration/Trimerization: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process alters the reagent's molecular weight and can complicate accurate measurement and reactivity.[4]
-
Comparative Analysis of Key Organoboron Reagents
To provide a clear comparison, we will evaluate four major classes of organoboron reagents, with a focus on this compound as the primary subject.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: Spectroscopic Validation of Cross-Coupling Products Derived from Potassium (4-Vinylphenyl)trifluoroborate
Executive Summary & Technical Context[1][3][4][5][6][7][8]
The transition from boronic acids to organotrifluoroborates (Molander salts) represents a paradigm shift in high-throughput medicinal chemistry.[1][2] This guide focuses on Potassium (4-vinylphenyl)trifluoroborate (CAS: 705254-32-6), a robust reagent used to introduce the 4-vinylphenyl (styrenyl) moiety into complex scaffolds via Suzuki-Miyaura cross-coupling.[1]
Unlike its boronic acid counterpart, which suffers from rapid polymerization and boroxine formation (anhydride trimerization), the trifluoroborate salt offers indefinite shelf stability and a unique spectroscopic handle.[2] This guide provides an objective comparison of this reagent against alternatives and details a self-validating spectroscopic workflow to confirm product formation.
The "Binary Switch" Advantage
The core advantage of using this trifluoroborate is the
Comparative Analysis: Reagent Performance
The following table objectively compares Potassium (4-vinylphenyl)trifluoroborate against its primary alternatives: 4-vinylphenylboronic acid and the pinacol ester.
| Feature | Potassium (4-Vinylphenyl)trifluoroborate | 4-Vinylphenylboronic Acid | 4-Vinylphenylboronic Acid Pinacol Ester |
| CAS | 705254-32-6 | 2156-41-4 | 80877-20-9 |
| Stability | High: Air/Water stable.[1][3][4] Resists spontaneous polymerization.[2] | Low: Prone to dehydration (boroxine) and polymerization.[1][2][3] | Moderate: Stable, but hydrolytically sensitive over time.[1][2][3] |
| Atom Economy | High: Loss of KF and BF₃ only.[1][3] | High: Loss of water/boric acid.[1][3] | Low: Generates high-MW pinacol waste.[1][3] |
| Purification | Simple: Byproducts are water-soluble inorganic salts.[1][3] | Difficult: Boroxine contaminants often co-elute.[1][3] | Difficult: Pinacol is difficult to remove; stains NMR spectra.[1][3] |
| NMR Diagnosis | Excellent: | Poor: Broad signals due to H-bonding/equilibria. | Fair: Pinacol methyls (1.2 ppm) obscure aliphatic regions.[1][2][3] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed for the coupling of Potassium (4-vinylphenyl)trifluoroborate with an aryl bromide (Ar-Br) to form a 4-vinylbiphenyl derivative.[1]
Reagents & Stoichiometry[1][2][7][9]
-
Nucleophile: Potassium (4-vinylphenyl)trifluoroborate (1.05 equiv)[1][2]
-
Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) or MeOH:H₂O (Depending on solubility)[1][2]
Step-by-Step Workflow
-
Preparation: Charge a reaction vial with the aryl bromide, trifluoroborate salt, and base.
-
Degassing (Critical): Add the solvent system. Sparge with Argon or Nitrogen for 15 minutes.[2] Note: Oxygen must be removed to prevent oxidative homocoupling of the vinyl group.[2]
-
Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.[2] Seal the vial.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[2] The inorganic boron byproducts (B(OH)₃ / salts) will partition into the aqueous phase.[1][2]
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
Spectroscopic Validation (The "Self-Validating" System)[1][2]
This section details how to use NMR to definitively confirm the transformation.
A. The F NMR Checkpoint (The "Zero-Background" Monitor)
Before running the reaction, acquire a
-
Starting Material Signal: You will observe a multiplet (typically centered around -143 ppm ) corresponding to the Ar-BF₃K species.[1][2]
-
Reaction Endpoint: As the reaction proceeds to the biaryl product, the C-B bond is cleaved.[2] The boron is converted into inorganic borate species (B(OH)₃/BF₄⁻) which are removed during aqueous workup.[1][2]
-
Validation: The crude organic product must show zero signal in the -143 ppm region.[1][2] If a signal persists, unreacted starting material is present.[2]
B. H NMR Structural Confirmation
The transformation from the trifluoroborate salt to the neutral biaryl product results in distinct shift changes in the vinyl protons.
| Proton Environment | Starting Material (Salt) | Product (Biaryl) | Diagnostic Change |
| Vinyl Terminal (=CH₂) | ~5.2 ppm & ~5.8 ppm | 5.30 ppm (d) & 5.80 ppm (d) | Shifts downfield due to loss of anionic boron shielding.[1][3] |
| Vinyl Internal (-CH=) | ~6.6 ppm | 6.75 ppm (dd) | Distinct coupling pattern (ABX system) clarifies.[1][3] |
| Aromatic Ring | Ortho to Boron (Shielded) | Biaryl Region (7.4 - 7.6 ppm) | Loss of upfield "borate-adjacent" protons; appearance of biaryl overlap.[1][3] |
Note: The exact shifts depend on the solvent (DMSO-d₆ for salt vs. CDCl₃ for product). The disappearance of the broad, quadrupolar-broadened aryl protons adjacent to boron is a secondary confirmation.[2]
Visualized Workflows
Figure 1: Reaction Pathway & Atomic Economy
This diagram illustrates the flow of atoms, highlighting the clean separation of the organic product from the inorganic boron waste.[2]
Caption: Figure 1. Suzuki-Miyaura coupling pathway showing the conversion of the trifluoroborate salt to the vinyl-biaryl product and water-soluble waste.[1][2]
Figure 2: Spectroscopic Decision Tree
Use this flowchart to interpret your NMR data during the workup.
Caption: Figure 2. Analytical decision tree for confirming purity and conversion using
References
-
Molander, G. A., & Bernardi, C. R. (2002).[2][5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.[2]
-
Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research, 40(4), 275–286.[2] [1][2]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2]
-
Darses, S., & Genêt, J. P. (2008).[2] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[2]
-
Butters, M., et al. (2011).[2] Process Development of a Suzuki Cross-Coupling Reaction: The Importance of Boronic Acid Speciation. Organic Process Research & Development, 15(1), 123–131.[2] (Context on stability vs. boroxines).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium 4-vinylphenyltrifluoroborate
As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. Potassium 4-vinylphenyltrifluoroborate and its related organotrifluoroborate salts are valued for their stability and versatility in synthesis.[1][2] However, this stability in the lab does not exempt them from rigorous disposal protocols. Improper disposal can lead to regulatory violations and, more importantly, pose risks to personnel and the ecosystem.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a thorough understanding of the material's chemical nature and the regulatory landscape.
Hazard Assessment: Understanding the Compound
A foundational principle of laboratory safety is to understand the materials you are working with. While potassium organotrifluoroborates are generally air and moisture stable, they are not benign.[1] this compound should be treated as a hazardous substance.
-
Chemical Hazards: Based on data from structurally similar compounds, this compound is classified as a hazardous chemical. Analogs like potassium vinyltrifluoroborate are noted to cause severe skin burns and eye damage, while potassium phenyltrifluoroborate is a known skin, eye, and respiratory irritant.[3][4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment to prevent contact.
-
Environmental Concerns: Boron-containing compounds are not intended for environmental release. Improper disposal, such as discharge into the sanitary sewer system, is strictly prohibited and can lead to contamination of waterways.[3][5][6][7] The U.S. Environmental Protection Agency (EPA) actively monitors boron levels in groundwater, underscoring the environmental significance of proper disposal.[8][9]
The first and most critical step before handling this compound is to read and understand its specific Safety Data Sheet (SDS). The SDS provides the most detailed and legally authoritative information on hazards, handling, and emergency procedures.
Safety Protocols & Required Equipment
To ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory. The causality here is simple: we must create barriers between the researcher and the chemical hazard.
-
Engineering Controls: All handling of solid this compound and its solutions must occur within a certified chemical fume hood.[3][4] This protects the user from inhaling airborne dust particles. The work area must also be equipped with an immediately accessible emergency eyewash station and safety shower.[4]
-
Personal Protective Equipment (PPE): The following PPE is required at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.[4]
-
Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile gloves tested to EN 374 standard).[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with a particulate filter is necessary.[4][6]
-
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the drain. [3][5]
Protocol 1: Disposal of Unused or Waste Product
-
Waste Characterization: Identify the material as "Hazardous Chemical Waste." Specifically, it is a non-halogenated organic solid.
-
Segregation: Keep this waste stream separate from other chemical wastes.
-
Causality Note: The trifluoroborate anion can be reactive with strong acids. Mixing with incompatible waste streams could lead to the generation of hazardous substances like hydrogen fluoride.
-
-
Containerization:
-
Place the solid waste into a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or bottle).
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Irritant," "Corrosive").
-
-
Accumulation and Storage:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
The standard and recommended final disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]
-
Protocol 2: Management of Contaminated Materials & Empty Containers
-
Decontamination: Grossly contaminated items (e.g., weigh boats, spatulas) should be rinsed with a suitable solvent (like acetone or methanol) inside a fume hood. The resulting solvent rinse is now hazardous waste and must be collected in a separate, labeled container for liquid organic waste.
-
Solid Waste: Non-sharp contaminated items (e.g., absorbent pads, gloves) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: An empty container that once held this compound is still considered hazardous waste as it retains chemical residue.[5] Do not rinse the container unless the rinsate is collected as hazardous waste. Seal the empty container, deface the original label, and label it as "Hazardous Waste" for disposal via your EHS office.
Spill & Emergency Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.[5]
-
Report: Notify your laboratory supervisor and your institution's EHS department.
-
Assess: For very small spills (e.g., a few milligrams) that you are trained and equipped to handle:
-
Don appropriate PPE (at a minimum: lab coat, goggles, and gloves).
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[3]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
-
Professional Cleanup: For larger spills, do not attempt to clean them up yourself. Wait for trained emergency response personnel from your EHS department.
Summary of Disposal and Safety Data
For quick reference, the key operational and safety parameters are summarized below.
| Parameter | Guideline | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 2156-04-9 (for 4-Vinylphenylboronic acid) | [11] |
| Hazard Class | Hazardous Waste. Irritant, potentially corrosive. | [3][4] |
| Required PPE | Safety goggles, lab coat, chemically resistant gloves. | [4] |
| Engineering Control | Chemical Fume Hood | [3][4] |
| Prohibited Disposal | DO NOT dispose in trash. DO NOT flush down the drain. | [3][5] |
| Primary Disposal Route | Collect for licensed hazardous waste disposal. | [3][4][11] |
| Recommended Method | High-temperature incineration via an approved facility. | [4] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of waste generated from this compound.
Caption: Decision workflow for safe disposal of this compound.
By adhering to these protocols, you actively contribute to a culture of safety and responsibility. Proper chemical waste management is a non-negotiable aspect of professional scientific conduct, protecting you, your colleagues, and the community we all share.
References
- Vertex AI Search. (2015, May 12).
-
Lafayette College. Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. Safety Data Sheet: Potassium fluoride. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved February 7, 2026, from [Link]
-
Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. EPA region 3 RCRA Corrective Action Statement of Basis for Concast Metal Products. Retrieved February 7, 2026, from [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved February 7, 2026, from [Link]
-
PMC. Inactivation in the potassium channel KcsA. Retrieved February 7, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010, April). Toxicological Profile for Boron. Retrieved February 7, 2026, from [Link]
-
ReAgent. (2025). Laboratory Waste Guide 2025. Retrieved February 7, 2026, from [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. Retrieved February 7, 2026, from [Link]
-
U.S. Food & Drug Administration. (2024, February 23). Environmental Assessment for Boron Nitride. Retrieved February 7, 2026, from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved February 7, 2026, from [Link]
-
Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. Potassium 1-Naphthyltrifluoroborate. Retrieved February 7, 2026, from [Link]
-
Advanced MicroAnalytical. (2022, February 25). Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. Retrieved February 7, 2026, from [Link]
-
UNSW Sydney. (2021, March). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved February 7, 2026, from [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. carlroth.com [carlroth.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills [advancedmicroanalytical.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. fishersci.ca [fishersci.ca]
Personal protective equipment for handling Potassium 4-vinylphenyltrifluoroborate
CAS: 705254-32-6 Formula: C₈H₇BF₃K Classification: Organotrifluoroborate Salt / Cross-Coupling Reagent
Executive Safety Summary
Senior Scientist Note: While Potassium 4-vinylphenyltrifluoroborate is often preferred over its boronic acid counterparts for its enhanced stability, it presents specific handling challenges often overlooked in standard MSDS. Unlike boronic acids, this salt is a fine, electrostatic powder that creates significant inhalation hazards during weighing. Furthermore, while generally stable, the trifluoroborate moiety possesses a latent potential to release Hydrogen Fluoride (HF) if exposed to strong acids or prolonged moisture, necessitating strict pH control during disposal.
Immediate Hazard Profile:
-
Physical: Fine particulate solid; high potential for static charge buildup and dust cloud formation.
-
Chemical: Skin/Eye/Respiratory Irritant (H315, H319, H335).
-
Reactivity: Hydrolytically stable under neutral conditions; slowly releases HF in acidic media (
).
Personal Protective Equipment (PPE) Matrix
This matrix defines the barrier protection required to maintain sample integrity and researcher safety.
| Protection Zone | Standard Operation (Weighing/Reaction) | High-Risk Operation (Spill Cleanup/Scale-up >10g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity 80–100 fpm) | N95 or P100 Respirator + Fume Hood | The salt is a fine sternutator (causes sneezing/coughing). Hood draft is critical to prevent mucosal irritation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1]1) | Face Shield + Goggles | Safety glasses are insufficient due to the fine dust nature of the salt, which can bypass side-shields. |
| Dermal (Hand) | Nitrile Gloves (Min 5 mil thickness) | Double Gloving (Nitrile over Nitrile) | Standard nitrile provides excellent resistance. Double gloving prevents cross-contamination when de-gloving. |
| Body | Lab Coat (High-neck preferred) | Tyvek® Sleeves or Apron | Prevents accumulation of charged particles on street clothing, which can track contaminants out of the lab. |
Operational Workflow & Logic
The following flowchart illustrates the critical control points (CCPs) for handling this reagent.
Figure 1: Operational logic flow. Note the thermal equilibration step; opening cold bottles introduces moisture, degrading the reagent and causing clumping.
Detailed Handling Protocols
A. Storage & Pre-Operational Prep
-
Condition: Store at 2–8°C. The vinyl group is susceptible to slow polymerization or oxidation if left in warm, light-exposed environments.
-
Equilibration (Critical): Before opening the bottle, allow the container to reach room temperature (approx. 30 mins).
-
Why? Opening a cold bottle in a humid lab condenses water onto the salt. This initiates hydrolysis of the
group and promotes clumping, making accurate weighing impossible.
-
B. Weighing & Transfer (The "Static" Problem)
Potassium organotrifluoroborates are notorious for static electricity.
-
Engineering Control: Perform all weighing inside a chemical fume hood.
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before contact. If unavailable, wipe the exterior of the weighing vessel with a slightly damp Kimwipe to discharge static.
-
Transfer: Do not use metal spatulas if possible; they can scratch glass and create spark risks with organic solvents later. Use antistatic polypropylene or glazed porcelain spatulas.
C. Reaction Setup (Suzuki-Miyaura Coupling)
-
Solvent Choice: These salts have low solubility in non-polar solvents (Toluene/Hexanes). They require polar protic systems (MeOH/Water) or polar aprotic systems (THF/Water) to solubilize the salt and facilitate the transmetallation step.
-
Inert Atmosphere: While air-stable in solid form, the active catalytic cycle requires oxygen exclusion. Purge solvents with Nitrogen or Argon for 15 minutes prior to addition.
D. Emergency Response
-
Inhalation: Move to fresh air immediately. The dust is irritating to the upper respiratory tract.
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Do not use acidic neutralizing eye washes; simple saline or water is safest to prevent HF formation.
-
Spill Cleanup:
-
Do NOT use acid-based cleaners.
-
Sweep up dry solid carefully to avoid dust generation (use a brush and dustpan dedicated to chemical waste).
-
Wipe the surface with a basic solution (1% Sodium Bicarbonate) to neutralize any trace hydrolysis products.
-
Disposal Protocol (Cradle-to-Grave)
Core Directive: Never mix trifluoroborate waste with acidic waste streams.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Organic Solid | Bag in double-lined polyethylene. Label as "Organoboron Compound - Fluorinated". |
| Aqueous Waste | Basic Inorganic/Organic | Adjust pH to >7 using Sodium Carbonate. Dispose of in "Aqueous Waste - Basic" container. |
| Contaminated Glass | Sharps/Glass | Rinse with acetone, then water. Dispose of in glass waste. |
Why this matters: Mixing
References
-
Sigma-Aldrich. Potassium (4-vinylphenyl)trifluoroborate Safety Data Sheet (SDS). Product No. 655228. Accessed via Merck Millipore.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (General dust and PPE guidelines).
-
Lenntech. Hydrogen Fluoride and Fluorides Safety Guide. (Reference for hydrolysis risks of fluorinated boron compounds).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
